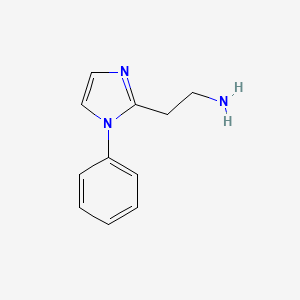

2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

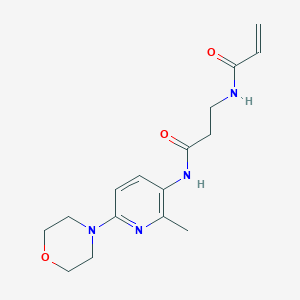

“2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an ethanamine group . The InChI code for this compound is 1S/C11H13N3/c12-7-6-11-13-8-9-14 (11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 .科学的研究の応用

Synthesis and Structural Studies

Researchers have investigated the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including the study of their complexation stability constants with Cu(II) (Pařík & Chlupatý, 2014). These compounds have potential applications in catalysis and material science due to their structural properties and ability to form complexes with metals.

Environmental Sampling

A new fluorescent reagent, closely related to 2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine derivatives, has been synthesized for the sensitive, accurate, and rapid detection of trace aliphatic amines in environmental samples using ultrasonic-assisted derivatization microextraction followed by high-performance liquid chromatography (HPLC) (Chen et al., 2014).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, have shown significant potential in inhibiting the corrosion of carbon steel in an acidic medium. The efficacy of these inhibitors is attributed to their molecular structure and the formation of a protective layer on the metal surface (Costa et al., 2021).

Catalysis

The compound and its derivatives have been employed as ligands in copper(I) catalyzed intramolecular hydroalkoxylation and hydroamination of alkynes. These processes are critical for the synthesis of various organic compounds, demonstrating the utility of these imidazole derivatives in organic synthesis and catalysis (Pouy et al., 2012).

Epoxy Resin Curing

Research into the curing behavior of epoxy resin initiated by amine-containing inclusion complexes, including those derived from imidazole, has shown that these compounds can accelerate curing, extend pot life, and achieve higher curing temperatures. This application is particularly relevant in the field of polymer science and engineering (Amanokura et al., 2007).

Antimicrobial Activity

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds were synthesized and evaluated for their antibacterial and antifungal activity. These studies highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).

将来の方向性

The future directions for “2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives , this compound could potentially be used in the development of new drugs.

特性

IUPAC Name |

2-(1-phenylimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-11-13-8-9-14(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHNGYLHCJPTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((E)-styrylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2670017.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)

![6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate](/img/structure/B2670021.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)

![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)

![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/no-structure.png)